molecular formula C20H34N2O8 B1211308 5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester

5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester

Cat. No. B1211308
M. Wt: 430.5 g/mol
InChI Key: GLDWTAOVLTUKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[10-(5-methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester is a fatty acid methyl ester.

Scientific Research Applications

Haptens and Antibody Production

  • Haptens containing dioxaphosphorinan methoxyacetic acid linker arms have been synthesized for producing antibodies against organophosphate pesticides. These haptens, when conjugated to proteins, generate polyclonal sera recognizing pesticides with high specificity (ten Hoeve et al., 1997).

Synthesis of Nitrogen-containing Heterocycles

  • Research on the synthesis of nitrogen-containing heterocycles involved transformations of substituted 2-diazopentane-1,3,5-triones, showing the versatility of these compounds in creating various heterocyclic structures (Kutkovaya et al., 2003).

Antiinflammatory Agents

  • Synthesis of new 4,5-dihydro-5-oxoisoxazole derivatives aimed at creating potential antiinflammatory agents, demonstrating the compound's utility in medicinal chemistry (Abignente et al., 1983).

Catalysis and Chemical Transformations

  • 5-methoxy-2-furyl carbinols were catalytically converted into 4-ylidene-butenolides and 4-oxo-2-enoic acid methyl esters, highlighting the compound's role in facilitating important chemical transformations (D’Auria et al., 1980).

Fatty Acid Studies

  • The compound has been used in studies of fatty acids, particularly in examining oxymercuration-demercuration reactions of fatty esters, which is important in understanding chemical properties and reactions of lipids (Lam et al., 1976).

Progenitors for Amino Acids

  • Derivatives of the compound have been evaluated as progenitors for the amino acid methyldopa, an important aspect in drug development and bioavailability studies (Saari et al., 1984).

properties

Product Name

5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester

Molecular Formula

C20H34N2O8

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 5-[10-(5-methoxy-5-oxopentanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoate

InChI

InChI=1S/C20H34N2O8/c1-27-19(25)7-3-5-17(23)21-9-13-29-15-11-22(12-16-30-14-10-21)18(24)6-4-8-20(26)28-2/h3-16H2,1-2H3

InChI Key

GLDWTAOVLTUKIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)N1CCOCCN(CCOCC1)C(=O)CCCC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester
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5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester
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5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester
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5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester
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5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester
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5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester

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